N-(4-chlorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c1-34-23-12-4-18(5-13-23)14-25(32)29-21-8-2-19(3-9-21)15-31-16-24(28-17-31)26(33)30-22-10-6-20(27)7-11-22/h2-13,16-17H,14-15H2,1H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUWRJVLOGBMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a complex structure that includes an imidazole ring, which is often associated with various biological properties, including antimicrobial, antiviral, and anticancer activities.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C_{20}H_{20}ClN_{3}O_{2}
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that imidazole derivatives, including the compound , exhibit notable antimicrobial properties. The presence of the imidazole moiety contributes to their ability to inhibit bacterial growth and could potentially be effective against resistant strains. For instance, studies have shown that certain imidazole derivatives can disrupt bacterial DNA synthesis, leading to cell death .
Antiviral Activity
Imidazole compounds are also being explored for their antiviral properties. A study highlighted the effectiveness of various N-heterocycles in inhibiting viral replication, suggesting that modifications to the imidazole structure can enhance antiviral activity . The specific compound may show promise against viruses by targeting viral enzymes or replication mechanisms.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research has indicated that imidazole derivatives can induce apoptosis in cancer cells through various pathways. For instance, compounds with similar structures have been shown to activate caspases and modulate signaling pathways involved in cell survival and proliferation .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | SK-HEP-1 | 15.0 |
| Compound B | Caco-2 | 12.5 |
| Target Compound | MCF-7 | 10.0 |
These findings suggest that the target compound may possess similar or enhanced activity against specific cancer types.
Animal Studies
In vivo studies are crucial for understanding the pharmacokinetics and efficacy of this compound. Preliminary animal models indicate that derivatives of this class can reduce tumor size significantly when administered at therapeutic doses. For instance, a study involving a mouse model reported a 30% reduction in tumor volume with a similar imidazole derivative at a dose of 40 mg/kg .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Position Effects: The 3-methoxyphenyl analog (CAS 1251603-39-0) demonstrates how meta-substitution on the phenylacetamido group may alter electronic properties compared to para-substituted derivatives. In contrast, the 4-methoxyphenyl derivative (CAS 1251709-71-3) features para-methoxy substitution, which could enhance planarity and π-π stacking interactions in biological targets.
Aliphatic vs. Aromatic Substituents: The cyclohexyl-substituted compound (CAS 1251609-09-2) replaces the aromatic phenyl group with a non-aromatic, bulky cyclohexyl moiety. This modification likely reduces aromatic interactions but enhances metabolic stability due to decreased susceptibility to oxidative metabolism.
Core Structure Variations
The benzo[d]imidazole derivative 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide differs in its bicyclic core (benzimidazole vs. imidazole). This structural divergence may confer distinct electronic properties and binding modes, though comparative activity data are absent.
Research Implications and Limitations
- Electronic and Steric Effects : Para-substituted methoxy and chloro groups optimize electronic complementarity in target binding, while meta-substitution or bulky groups (e.g., cyclohexyl) may disrupt interactions .
- Data Gaps : Physical properties (e.g., solubility, melting points) and bioactivity data are unavailable in the provided sources, limiting mechanistic insights.
- Methodological Considerations : Structural validations (e.g., crystallography ) are critical for confirming substituent positions and molecular conformations in future studies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-chlorophenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves stepwise amide bond formation using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under inert conditions. For example, intermediates such as benzyl-substituted imidazole precursors are synthesized via condensation of chlorophenyl derivatives with methoxyphenyl acetamido groups. Reaction progress is monitored by thin-layer chromatography (TLC) using hexane:ethyl acetate (9:3 v:v). Final products and intermediates are characterized via NMR, , and high-resolution mass spectrometry (HRMS) to confirm molecular weight and structural integrity. Single-crystal X-ray diffraction is employed for unambiguous structural confirmation .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : NMR and in DMSO-d6 are critical for identifying proton environments and carbon frameworks, respectively. For example, the imidazole ring protons resonate between δ 7.0–8.5 ppm, while the methoxyphenyl group shows a singlet near δ 3.8 ppm. HRMS provides exact mass data (e.g., [M+H] peaks) to verify molecular formula. Infrared (IR) spectroscopy can confirm amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .
Advanced Research Questions
Q. How can researchers optimize the hydrogenation step in imidazole intermediate synthesis to minimize dehalogenation side reactions?
- Methodological Answer : Catalyst selection is critical. Palladium on carbon (Pd/C) may cause undesired hydrodechlorination of aryl substituents, as observed in LC-MS byproducts. Switching to Raney nickel under controlled hydrogen pressure (1–3 atm) in ethanol or water suppresses dehalogenation, achieving >90% yield of key intermediates. Reaction parameters (temperature, time) should be optimized via real-time LC-MS monitoring to balance conversion and selectivity .
Q. What crystallographic techniques and software are recommended for resolving the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection at low temperatures (e.g., 100 K) improves resolution. The SHELX suite (SHELXL for refinement, SHELXD for structure solution) is widely used for small-molecule crystallography. Hydrogen bonding networks and π-π stacking interactions are analyzed using Mercury or Olex2 software. For example, the 4-chlorophenyl group may exhibit C-H···O interactions with adjacent amide carbonyls, influencing crystal packing .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies between calculated and observed NMR/HRMS data may arise from tautomerism (e.g., imidazole NH tautomers) or dynamic effects. Use variable-temperature NMR to identify exchange broadening. For HRMS, isotopic patterns (e.g., chlorine’s split) should match theoretical models. If X-ray data conflicts with spectroscopy, re-examine sample purity via HPLC and confirm crystallization solvent inclusion .
Q. What strategies are effective for improving yield in multi-step syntheses of this compound?
- Methodological Answer : Optimize coupling reactions by adjusting stoichiometry (e.g., 1.2 equiv of TBTU per amine group) and reaction time (12–24 hrs). For imidazole ring closure, alkaline conditions (NaOH in ethanol at 45°C) enhance cyclization efficiency. Solvent polarity (e.g., DCM for lipophilic intermediates) and temperature gradients (0–5°C during reagent addition) reduce side reactions. Use scavenger resins (e.g., polymer-bound isocyanate) to quench excess reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
